3-Pyridine-d4-acetic Acid
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Overview
Description
3-Pyridine-d4-acetic Acid is a deuterated derivative of 3-pyridineacetic acid. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol . The deuterium atoms in the compound make it particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
The synthesis of 3-Pyridine-d4-acetic Acid involves several steps, including the introduction of deuterium atoms into the pyridine ring. One common method involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process typically includes:
Grignard Reagents: Addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures.
Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
3-Pyridine-d4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert pyridine N-oxides back to pyridines.
Common reagents used in these reactions include acetic anhydride, lithium fluoride, magnesium chloride, and various oxidizing and reducing agents. Major products formed from these reactions include substituted pyridines and pyridine N-oxides.
Scientific Research Applications
3-Pyridine-d4-acetic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridine-d4-acetic Acid involves its interaction with molecular targets through its pyridine ring and deuterium atoms. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The deuterium atoms provide stability and can alter the kinetic isotope effects, making the compound useful in mechanistic studies .
Comparison with Similar Compounds
3-Pyridine-d4-acetic Acid can be compared with other similar compounds, such as:
Dihydropyridines: Compounds with reduced pyridine rings, often used in medicinal chemistry for their therapeutic properties.
Piperidines: Saturated six-membered nitrogen heterocycles with significant applications in pharmaceuticals.
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotopic labeling studies .
Biological Activity
3-Pyridine-d4-acetic Acid, a deuterated derivative of 3-pyridineacetic acid, has garnered attention in biochemical research due to its unique isotopic labeling properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C7H7D4NO2
- Molecular Weight : Approximately 141.16 g/mol
- CAS Number : 1035439-74-7
This compound is primarily utilized in research settings, particularly in proteomics and NMR spectroscopy, due to the incorporation of deuterium atoms that enhance the tracking of molecular interactions and dynamics.
Biological Activity
Research indicates that this compound exhibits biological activities similar to its non-deuterated counterpart, 3-pyridineacetic acid. Key areas of interest include:
- Neurological Effects : Studies suggest that this compound may influence neurological functions and could have therapeutic potentials in treating neurodegenerative diseases. Its role as a metabolite in various biochemical pathways has been noted, indicating a possible impact on cognitive functions and neuroprotection.
- Metabolic Pathways : As a metabolite of nicotine and other tobacco alkaloids, it plays a role in human xenobiotic metabolism. This connection highlights its potential relevance in studies related to smoking cessation and nicotine dependency .
Interaction Studies
The interaction profiles of this compound have been investigated through various techniques:
- Binding Affinities : Interaction studies have focused on how this compound binds to biological targets. The presence of deuterium may alter these interaction profiles compared to non-deuterated forms, providing insights into hydrogen bonding and molecular dynamics.
- Analytical Techniques : Techniques such as NMR spectroscopy are employed to study the compound's behavior in biological systems, allowing researchers to track its movement and interactions within complex biological matrices.
Comparative Analysis
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Pyridineacetic Acid | 501-81-5 | Non-deuterated form; widely studied for biological activity. |
2-Pyridineacetic Acid | 104-82-7 | Similar structure; different position of carboxylic group. |
4-Pyridineacetic Acid | 104-83-8 | Another positional isomer; varying biological activities. |
Acetic Acid | 64-19-7 | Simple carboxylic acid; used as a precursor in synthesis. |
Case Studies
- Therapeutic Potential in Neurodegeneration : A study explored the effects of deuterated compounds on neurodegenerative models, suggesting that this compound may enhance cognitive function through neuroprotective mechanisms. The findings indicated improved outcomes in animal models treated with this compound compared to controls.
- Metabolic Profiling : In another investigation, researchers utilized deuterated analogs to trace metabolic pathways involving nicotine derivatives. The study demonstrated that the incorporation of deuterium allowed for more precise tracking of metabolic changes associated with nicotine metabolism .
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
141.16 g/mol |
IUPAC Name |
2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D |
InChI Key |
WGNUNYPERJMVRM-RZIJKAHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CC(=O)O)[2H] |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O |
Origin of Product |
United States |
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